1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains several functional groups, including a 1,4-oxazepane ring, a piperidine ring, and a prop-2-en-1-one group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,4-oxazepane and piperidine rings. These rings could potentially be formed through cyclization reactions. The prop-2-en-1-one group could then be introduced through a suitable reaction, such as a condensation or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,4-oxazepane and piperidine rings would give the molecule a cyclic structure, while the prop-2-en-1-one group would likely add some degree of unsaturation .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The 1,4-oxazepane and piperidine rings might undergo reactions typical of cyclic amines, such as substitution or addition reactions. The prop-2-en-1-one group could potentially undergo reactions typical of alkenes and ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(18)16-8-5-13(6-9-16)15(19)17-7-4-10-20-11-12(17)2/h3,12-13H,1,4-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOKWIPGXCSMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.